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molecular formula C11H8N2S B8337291 5-Ethynyl-4-phenyl-thiazol-2-ylamine

5-Ethynyl-4-phenyl-thiazol-2-ylamine

Cat. No. B8337291
M. Wt: 200.26 g/mol
InChI Key: DRKPCOCUGUKWOJ-UHFFFAOYSA-N
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Patent
US07973051B2

Procedure details

The above prepared 5-ethynyl-4-phenyl-thiazol-2-ylamine (0.665 g, 3.321 mmol) was dissolved in 12 mL of ethyl acetate and hydrogenated over 0.330 g of Pd on charcoal (10%) at atmospheric pressure and ambient temperature over night. Filtration over a pad of Celite and evaporation off all solvents, followed by flash chromatography (SiO2, hexane/ethyl acetate=65/35), yielded 0.505 g of the title product as yellow viscous oil.
Quantity
0.665 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
0.33 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[S:7][C:6]([NH2:8])=[N:5][C:4]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)#[CH:2]>C(OCC)(=O)C.[Pd]>[CH2:1]([C:3]1[S:7][C:6]([NH2:8])=[N:5][C:4]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0.665 g
Type
reactant
Smiles
C(#C)C1=C(N=C(S1)N)C1=CC=CC=C1
Step Two
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0.33 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
over a pad of Celite and evaporation off all solvents

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(N=C(S1)N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.505 g
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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